molecular formula C9H6N4 B2678250 2-[Amino(4-pyridinyl)methylene]malononitrile CAS No. 338750-87-1

2-[Amino(4-pyridinyl)methylene]malononitrile

Cat. No.: B2678250
CAS No.: 338750-87-1
M. Wt: 170.175
InChI Key: PRUODAMLZRAADU-UHFFFAOYSA-N
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Description

2-[Amino(4-pyridinyl)methylene]malononitrile is a biochemical used in proteomics research . It has a molecular formula of C9H6N4 and a molecular weight of 170.17 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H6N4/c10-5-8(6-11)9(12)7-1-3-13-4-2-7/h1-4H,12H2 . This code provides a specific textual representation of the compound’s molecular structure.


Physical and Chemical Properties Analysis

The compound has a melting point range of 228 - 230 degrees Celsius .

Scientific Research Applications

Corrosion Inhibition

Quinoline derivatives, which are structurally similar to "2-[Amino(4-pyridinyl)methylene]malononitrile," have shown significant effectiveness as corrosion inhibitors. These compounds form stable chelating complexes with metallic surfaces, protecting them from corrosion. The presence of polar substituents like amino groups enhances their adsorption and inhibitory performance (C. Verma, M. Quraishi, E. Ebenso, 2020).

Synthesis of Heterocycles

The compound and its derivatives are valuable building blocks in the synthesis of various heterocyclic compounds. They are involved in the preparation of pyrazolo-imidazoles, thiazoles, spiropyridines, and other heterocycles, highlighting their versatility in organic synthesis. This utility underscores the importance of such compounds in the development of new materials and pharmaceuticals (M. A. Gomaa, H. Ali, 2020).

Understanding Chemical Reactions

Research has uncovered new rearrangements and corrected previously misassigned structures of molecules related to "this compound," providing insights into the mechanisms of complex chemical reactions. This work contributes to a deeper understanding of synthetic pathways and the development of more efficient synthetic methods (M. Moustafa, S. Al-Mousawi, M. H. Elnagdi, H. El‐Seedi, 2017).

Safety and Hazards

The compound is associated with several hazard statements: H302, H312, H332 . These codes correspond to specific hazards, such as harmful if swallowed (H302), harmful in contact with skin (H312), and harmful if inhaled (H332). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

Properties

IUPAC Name

2-[amino(pyridin-4-yl)methylidene]propanedinitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N4/c10-5-8(6-11)9(12)7-1-3-13-4-2-7/h1-4H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRUODAMLZRAADU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C(=C(C#N)C#N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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